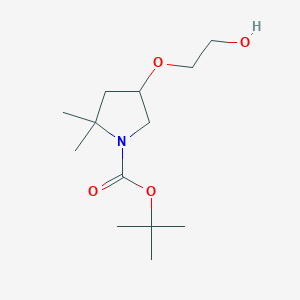
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethoxy group, and a dimethyl-pyrrolidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of a palladium catalyst and a phosphine ligand to facilitate the reaction. The reaction is carried out in the presence of an alkali, and the product is obtained through a series of purification steps .
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions to break down the compound into its constituent parts.
Common reagents used in these reactions include palladium catalysts, phosphine ligands, alkali, oxidizing agents, and reducing agents. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the tert-butyl group, hydroxyethoxy group, and dimethyl-pyrrolidine ring in this compound gives it distinct chemical and biological properties .
Activité Biologique
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethoxy moiety, and a carboxylate functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C11H21NO3
- Molecular Weight : 201.2628 g/mol
- CAS Number : 477293-60-0
- SMILES Notation : C[C@H]1CC@@HO
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral agent, its effects on cellular processes, and its safety profile.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related N-heterocycles have shown promising results against viruses such as HIV and the tobacco mosaic virus (TMV). The effectiveness of these compounds is often measured using the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) metrics.
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |
|---|---|---|---|
| Compound A | 3.98 | >400 | >105.25 |
| Compound B | 58.7 | 100 | 1.70 |
The mechanism by which this compound exerts its biological effects may involve modulation of receptor activity or interference with viral replication pathways. Ligands that interact with retinoic acid receptors (RARs) have been identified as having similar structural motifs, suggesting a potential pathway for therapeutic action.
Case Studies
Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:
-
Case Study on Antiviral Efficacy :
- A study demonstrated that a structurally similar compound significantly reduced viral load in infected cell lines, showcasing the potential of these compounds in antiviral therapy.
-
Safety Profile Assessment :
- Toxicity assessments indicated that certain derivatives possess low cytotoxicity while maintaining antiviral efficacy, making them suitable candidates for further development.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, which are critical for therapeutic applications.
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-9-10(17-7-6-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Clé InChI |
UVDXXHYMDGABHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CN1C(=O)OC(C)(C)C)OCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















